
5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one: is a heterocyclic compound that contains bromine, fluorine, and methyl groups. It is part of the pyrimidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,4-dichloropyrimidine and 2,2-difluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Heating: The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxo derivatives.
Reduction Products: Reduction can yield the corresponding alcohols or amines.
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Pharmacological Studies: It is used in pharmacological studies to understand its effects on different biological systems.
Industry:
Agricultural Chemicals: The compound is used in the development of agricultural chemicals, such as herbicides and pesticides.
Material Science: It finds applications in material science for the development of new materials with unique properties.
作用機序
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The exact mechanism of action may involve inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.
類似化合物との比較
5-Bromo-2,3-difluoropyridine: This compound shares structural similarities but differs in the position of the fluorine atoms and the presence of a pyridine ring.
3-(2,2-Difluoroethyl)-6-methylpyrimidin-4-one: Similar in structure but lacks the bromine atom.
Uniqueness:
Enhanced Reactivity: The presence of both bromine and fluorine atoms in 5-Bromo-3-(2,2-difluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one enhances its reactivity and potential for diverse chemical transformations.
Biological Activity: The unique combination of functional groups contributes to its distinct biological activity, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C7H7BrF2N2O |
|---|---|
分子量 |
253.04 g/mol |
IUPAC名 |
5-bromo-3-(2,2-difluoroethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C7H7BrF2N2O/c1-4-6(8)7(13)12(3-11-4)2-5(9)10/h3,5H,2H2,1H3 |
InChIキー |
BKKRZWBJCRZDQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=N1)CC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


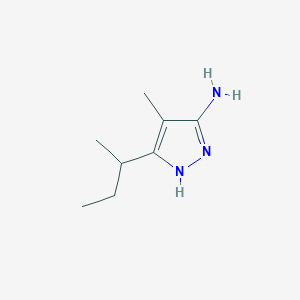
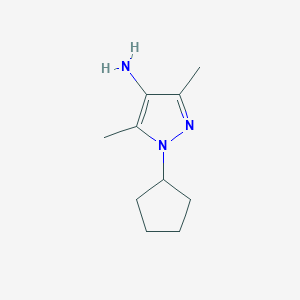


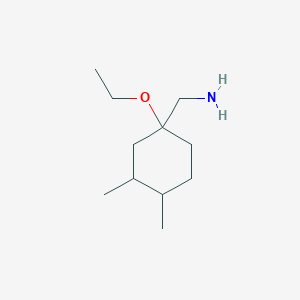
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)
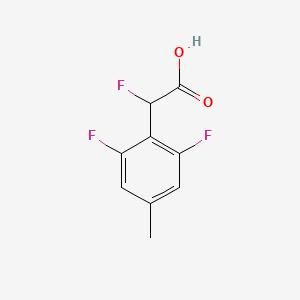

![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)

![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
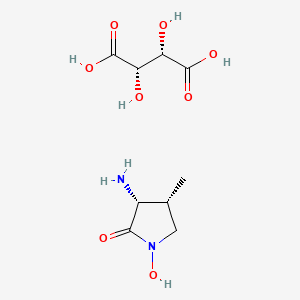
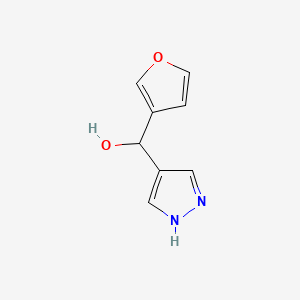
![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
